![molecular formula C25H21ClN4O5 B11267119 ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11267119.png)
ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a pyrido-pyrimidine derivative featuring a 4-chlorobenzyl substituent, a 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl core, and an ethyl benzoate ester linked via an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the 4-chlorobenzyl group, and the final esterification to form the ethyl benzoate derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffold variations, substituent modifications, and functional group replacements. Below is a detailed analysis of key comparators from the literature.
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Compound 50e: 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () Core Differences: The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold (vs. Synthetic Modifications: The trimethylsilyl (TMS) protecting group in 50e improves solubility during synthesis but requires removal for biological activity, unlike the target compound’s stable acetamido-benzoate linkage .
Ethyl Benzoate Derivatives with Heterocyclic Moieties
- I-6230, I-6232, I-6273, I-6373, I-6473 (): Core Differences: These compounds replace the pyrido-pyrimidine core with phenethylamino-linked pyridazine or isoxazole moieties. For example, I-6473 (phenethoxy-linked isoxazole) exhibits weaker binding to ATP-dependent targets compared to the target compound . Bioactivity: The methylisoxazolyl group in I-6273 improves metabolic stability but sacrifices potency due to reduced π-π stacking interactions .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Compound 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core Differences: The tetrahydroimidazo[1,2-a]pyridine scaffold introduces conformational rigidity, contrasting with the planar pyrido-pyrimidine system. However, the lack of a chlorobenzyl group reduces hydrophobic interactions .
Pyrazolo[3,4-d]pyrimidine-Chromene Hybrids
- Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Core Differences: The pyrazolo[3,4-d]pyrimidine-chromene hybrid introduces a fused chromene ring, expanding π-conjugation and redox activity.
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
Biological Activity
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H21ClN4O5
- Molecular Weight : 492.92 g/mol
- IUPAC Name : Ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit significant anticancer activity. Specifically, the compound has shown promise in inhibiting various cancer cell lines. For example:
- Cell Lines Tested :
- Colon carcinoma (HCT-116)
- Breast cancer (T47D)
In a study, the compound displayed an IC50 value of 6.2 µM against HCT-116 cells, indicating potent cytotoxicity. Furthermore, it exhibited IC50 values of 43.4 µM and 27.3 µM against T47D cells, showcasing its effectiveness in targeting different cancer types .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE). The inhibition of AChE can be beneficial in treating neurological disorders by enhancing cholinergic transmission .
Study Overview
A comprehensive study was conducted to evaluate the biological activities of various derivatives related to this compound. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Ethyl Compound | HCT-116 (Colon) | 6.2 | Anticancer |
Ethyl Compound | T47D (Breast) | 27.3 | Anticancer |
Related Compound | Various | Varies | Enzyme inhibition (AChE) |
Clinical Implications
The implications of these findings suggest potential applications in cancer therapy and neuropharmacology. The ability to selectively inhibit cancer cell growth while also impacting neurotransmitter systems opens avenues for dual therapeutic strategies.
Properties
Molecular Formula |
C25H21ClN4O5 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
InChI Key |
MHRGZFQGFAOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
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